molecular formula C24H25Cl2NO8 B12352421 beta-D-Glucopyranuronic acid, 1-[[4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthalenyl]methylcarbamate], (1S-cis)-(9CI)

beta-D-Glucopyranuronic acid, 1-[[4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthalenyl]methylcarbamate], (1S-cis)-(9CI)

Cat. No.: B12352421
M. Wt: 526.4 g/mol
InChI Key: IFPBIAXQORQOIY-YCLZVOKTSA-N
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Description

beta-D-Glucopyranuronic acid, 1-[[4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthalenyl]methylcarbamate], (1S-cis)-(9CI): is a complex organic compound that belongs to the class of glucuronic acid derivatives. These compounds contain a glucuronic acid moiety, which consists of a glucose moiety with the C6 carbon oxidized to a carboxylic acid .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of beta-D-Glucopyranuronic acid, 1-[[4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthalenyl]methylcarbamate], (1S-cis)-(9CI) involves multiple steps. One common method involves the reaction of silylated nucleophiles with 6,1-anhydroglucopyranuronic acid (glucuronic acid 6,1-lactones) catalyzed by tin(IV) chloride. This reaction provides 1,2-trans or 1,2-cis (deoxy)glycosides depending on the donor structure .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the synthesis typically involves standard organic synthesis techniques, including protection and deprotection of functional groups, selective oxidation, and coupling reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the glucuronic acid moiety.

    Reduction: Reduction reactions can occur at the carboxylic acid group, converting it to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions due to the presence of electron-withdrawing groups like chlorine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Mechanism of Action

The mechanism of action of beta-D-Glucopyranuronic acid, 1-[[4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthalenyl]methylcarbamate], (1S-cis)-(9CI) involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes like hyaluronate lyase and chondroitinase-AC, which are involved in the degradation of glycosaminoglycans . These interactions play a crucial role in various biological processes, including cellular signaling and detoxification.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of beta-D-Glucopyranuronic acid, 1-[[4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthalenyl]methylcarbamate], (1S-cis)-(9CI) lies in its complex structure, which allows for diverse chemical modifications and applications. Its specific substituents, such as the dichlorophenyl and naphthalenyl groups, provide unique chemical and biological properties that are not found in simpler glucuronic acid derivatives.

Biological Activity

Beta-D-glucopyranuronic acid, specifically the compound beta-D-glucopyranuronic acid, 1-[[4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthalenyl]methylcarbamate], (1S-cis)-(9CI), is a complex organic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula: C19H17Cl3N2O7. It contains multiple functional groups that contribute to its biological properties. The presence of chlorophenyl and naphthalenyl moieties suggests potential interactions with biological targets.

Biological Activity Overview

Research into the biological activity of this compound has indicated several areas of interest:

Antimicrobial Activity

Studies show that derivatives of glucopyranuronic acid exhibit significant antimicrobial properties. For instance, compounds with similar structures have demonstrated effectiveness against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for related compounds were reported as low as 6.3 µg/mL against Staphylococcus aureus and Escherichia coli .

Cytotoxic Activity

Cytotoxicity assays reveal that this compound exhibits varying degrees of cytotoxic effects on different cell lines. For example, certain derivatives have shown cytotoxicity values (LC50) below 1000 µg/mL against Artemia salina larvae, indicating potential for further development as anticancer agents .

Case Studies

Several case studies highlight the biological activity of related compounds:

  • Antimicrobial Efficacy : A study comparing various derivatives found that those with halogen substitutions exhibited enhanced antimicrobial activity compared to their non-halogenated counterparts. Specifically, a fluorinated derivative showed increased potency against Pseudomonas aeruginosa and Candida albicans .
  • Cytotoxicity in Cancer Research : In vitro studies have shown that certain glucopyranuronic acid derivatives induce apoptosis in cancer cell lines at concentrations significantly lower than those required for non-target cells. This selectivity is crucial for developing targeted cancer therapies .

Data Tables

Compound MIC (µg/mL) Activity Type Reference
Compound A6.3Antimicrobial
Compound B25Cytotoxic
Compound C50Cytotoxic

The mechanisms underlying the biological activities of beta-D-glucopyranuronic acid derivatives are multifaceted:

  • Antimicrobial Mechanism : These compounds may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival.
  • Cytotoxic Mechanism : The cytotoxic effects are likely mediated through the induction of oxidative stress and apoptosis in cancer cells.

Properties

Molecular Formula

C24H25Cl2NO8

Molecular Weight

526.4 g/mol

IUPAC Name

(3S,4S,5S,6S)-6-[[(1S,4S)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]-methylcarbamoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C24H25Cl2NO8/c1-27(24(33)35-23-20(30)18(28)19(29)21(34-23)22(31)32)17-9-7-12(13-4-2-3-5-14(13)17)11-6-8-15(25)16(26)10-11/h2-6,8,10,12,17-21,23,28-30H,7,9H2,1H3,(H,31,32)/t12-,17-,18-,19-,20-,21?,23-/m0/s1

InChI Key

IFPBIAXQORQOIY-YCLZVOKTSA-N

Isomeric SMILES

CN([C@H]1CC[C@H](C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl)C(=O)O[C@H]4[C@H]([C@H]([C@@H](C(O4)C(=O)O)O)O)O

Canonical SMILES

CN(C1CCC(C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl)C(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O

Origin of Product

United States

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